molecular formula C19H19N3OS B2886203 (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone CAS No. 2034298-52-5

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone

Cat. No.: B2886203
CAS No.: 2034298-52-5
M. Wt: 337.44
InChI Key: SPQGEMPXJYKHSV-UHFFFAOYSA-N
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Description

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone: is a complex organic compound featuring a benzimidazole moiety linked to a pyrrolidine ring, which is further connected to a phenyl group substituted with a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core, which is then functionalized to introduce the pyrrolidine ring. The final step involves the attachment of the phenyl group with the methylthio substituent. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Optimization of reaction conditions and purification processes is crucial to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism by which (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone: can be compared with other benzimidazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. The combination of the benzimidazole and pyrrolidine rings with the methylthio-substituted phenyl group provides a versatile scaffold for further functionalization and application in various fields.

Properties

IUPAC Name

[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(2-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-24-18-9-5-2-6-15(18)19(23)21-11-10-14(12-21)22-13-20-16-7-3-4-8-17(16)22/h2-9,13-14H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPQGEMPXJYKHSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CCC(C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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